ECLALBASAPONIN VI
Description
Properties
CAS No. |
158511-63-8 |
|---|---|
Molecular Formula |
C20H24FN3O4 |
Synonyms |
ECLALBASAPONIN VI |
Origin of Product |
United States |
Botanical Source, Ethnobotanical Context, and Phytochemical Landscape
Botanical Identity and Classification of Eclipta prostrata (L.) L. (Syn. Eclipta alba (L.) Hassk.)
Eclalbasaponin VI is a natural compound sourced from the plant Eclipta prostrata (L.) L. globaljournals.org. This herbaceous, annual plant is a member of the Asteraceae family, one of the largest families of flowering plants nih.govnisargabiotech.com. Commonly known as false daisy in English and Bhringraj in India, it is widely distributed in the tropical and subtropical regions of the world, including Asia, Africa, and South America. nih.govencyclopedia.pub The plant typically grows in moist environments such as the edges of swamps, riverbanks, and rice fields nih.gov.
Eclipta prostrata is characterized by its branched, erect or prostrate stem, which can grow up to 80 cm high and is covered in short, stiff white hairs. nisargabiotech.com Its leaves are opposite, simple, and lance-shaped, and it produces small white flowers grouped in sub-globular heads nisargabiotech.com.
Taxonomically, the plant has a history of being identified by several names. Eclipta alba (L.) Hassk. is a widely recognized synonym for Eclipta prostrata (L.) L. nih.govwisdomlib.orgimpactfactor.org This synonymy is important to note as much of the scientific literature may refer to the plant by either name.
Table 1: Taxonomic Classification of Eclipta prostrata (L.) L. nisargabiotech.comnih.gov
| Taxonomic Rank | Classification |
|---|---|
| Kingdom | Plantae |
| Division | Tracheophyta |
| Class | Magnoliopsida |
| Order | Asterales |
| Family | Asteraceae |
| Genus | Eclipta L. |
Traditional and Ethnomedicinal Uses of Eclipta prostrata Relevant to Compound Discovery
The extensive use of Eclipta prostrata in various traditional medicine systems has been a primary driver for its phytochemical investigation, ultimately leading to the isolation of compounds like this compound. In the Indian subcontinent, it is a significant herb in Ayurveda, Unani, and Siddha systems of medicine. impactfactor.orgnih.gov
Traditionally, the plant is renowned for its purported hepatoprotective properties and is widely used in the treatment of liver disorders such as jaundice and hepatitis nih.govencyclopedia.pubniscpr.res.in. It is also a key ingredient in hair preparations, believed to promote hair growth and prevent hair loss and graying nih.govencyclopedia.pub.
Beyond liver and hair care, its ethnomedicinal applications are vast. The plant has been used to treat a wide array of ailments including:
Skin Diseases : Used for wounds, dermatitis, and other skin problems nih.govencyclopedia.pub.
Respiratory Issues : Employed in the treatment of asthma and bronchitis encyclopedia.pubgsconlinepress.com.
Gastrointestinal Problems : Utilized for indigestion, diarrhea, and dysentery nih.govencyclopedia.pub.
Other Conditions : Used for fever, snakebites, spleen enlargement, and as a general tonic for revitalization nih.govencyclopedia.pubnih.gov.
The leaf juice, often mixed with honey, is traditionally given to infants to treat catarrh nih.govencyclopedia.pub. The diverse therapeutic claims associated with Eclipta prostrata have made it a subject of intense scientific scrutiny to identify the bioactive compounds responsible for its medicinal effects.
Comprehensive Phytochemical Profiling of Eclipta prostrata with Emphasis on Triterpenoid (B12794562) Saponins (B1172615)
Phytochemical analysis of Eclipta prostrata has revealed a rich and diverse array of secondary metabolites. These bioactive constituents are responsible for the plant's wide range of pharmacological activities nih.govwikipedia.org. The major chemical classes identified in the plant include coumestans, flavonoids, phenolic acids, steroids, and substituted thiophenes nih.gov.
Among the most significant compounds are the triterpenoid saponins, a class to which this compound belongs. Saponins are glycosides of triterpenes or steroids and are known for a variety of biological activities. In Eclipta prostrata, a series of oleanane-type triterpene glycosides have been isolated and identified. These are collectively known as eclalbasaponins.
Initial studies led to the isolation of six new triterpene glycosides named eclalbasaponins I-VI, which were characterized as echinocystic acid glycosides globaljournals.org. Further research has identified additional saponins, including eclalbasaponins VII-X, which are taraxastane (B1252269) triterpene glycosides, and eclalbasaponins XI and XII. globaljournals.orgnih.gov The presence of this significant family of saponins underscores the phytochemical importance of the plant and provides the context for the discovery of this compound.
Table 2: Major Phytochemicals Identified in Eclipta prostrata globaljournals.orgnih.govwikipedia.orgijcmas.com
| Compound Class | Specific Compounds |
|---|---|
| Triterpenoid Saponins | Eclalbasaponins I-VI, Eclalbasaponins VII-X, Eclalbasaponin XI, Eclalbasaponin XII, Echinocystic acid |
| Coumestans | Wedelolactone (B1682273), Demethylwedelolactone |
| Flavonoids | Luteolin, Apigenin (B1666066) |
| Steroids/Sterols | Stigmasterol, β-Sitosterol |
| Thiophene Derivatives | Substituted thiophenes |
| Alkaloids | Ecliptine |
| Diterpenes/Triterpenes | Phytol, Squalene (B77637), Ursolic acid, Oleanolic acid |
The continued investigation into these compounds, including the specific eclalbasaponin isomers, is crucial for understanding the plant's therapeutic potential.
Isolation and Purification Methodologies for Eclalbasaponin Vi
Extraction Techniques from Plant Biomass
Extraction is the initial step to liberate Eclalbasaponin VI from the plant matrix. This process involves using suitable solvents to dissolve the target compound while leaving behind insoluble plant material.
Solvent Systems and Their Optimization
Various solvent systems have been explored for the efficient extraction of compounds, including saponins (B1172615), from Eclipta prostrata. Methanol (B129727) and ethanol, often mixed with water, are commonly employed due to their ability to extract a wide range of polar and semi-polar compounds. nih.govmdpi.comnih.govnih.govresearchgate.netumsha.ac.ir For instance, a 50% methanol (v/v) solvent has been reported as an effective extraction solvent for target compounds in Eclipta prostrata due to its high yield. nih.gov Reflux and ultrasonic extraction methods have shown similar effectiveness, with ultrasonic extraction sometimes preferred for its flexibility. nih.gov Optimization studies have investigated parameters such as solvent concentration, extraction time, and temperature to maximize the yield of target analytes. For example, using 50% methanol, extraction times of 30, 45, and 60 minutes showed similar yields, leading to the selection of 30 minutes as an ideal extraction time in one study. nih.gov Other studies have utilized methanol, ethanol, water, and their mixtures, as well as hexane, for Soxhlet extraction, revealing varying yields of different compounds. mdpi.comnih.gov Ethanol-water and methanol-water systems have also been used for reflux extraction. mdpi.com
Table 1: Examples of Solvent Systems Used in Extraction of Eclipta prostrata
| Solvent System | Extraction Method | Notes | Source |
| 50% Methanol (v/v) | Ultrasonic | High yield of target compounds | nih.gov |
| Methanol | Soxhlet | Used in sequential extraction | nih.gov |
| Ethanol-Water mixtures | Reflux | Used for extraction of bioactive compounds | mdpi.com |
| Methanol-Water mixtures | Reflux | Used for extraction of bioactive compounds | mdpi.com |
| 70% Ethanol solution | Maceration | Used for preparing extract | umsha.ac.ir |
Pre-fractionation Strategies
Following initial extraction, pre-fractionation steps are often employed to reduce the complexity of the crude extract before more advanced chromatographic separation. This can involve liquid-liquid partitioning or initial column chromatography steps. For example, after initial extraction, the extract may be partitioned between different solvents to obtain fractions of varying polarities. This compound has been isolated from the n-butanol fraction of Eclipta alba. researchgate.netnih.gov Another approach involves initial column chromatography using materials like macroporous adsorption resin or silica (B1680970) gel to broadly separate compounds based on their adsorption properties. chemfaces.comresearchgate.net
Chromatographic Separation Approaches
Chromatographic techniques are essential for the isolation and purification of this compound from the complex mixture obtained after extraction and pre-fractionation.
Column Chromatography (e.g., Silica Gel, Sephadex LH-20, ODS)
Various types of column chromatography are widely used in the purification of this compound and other saponins from Eclipta prostrata. Silica gel column chromatography is a common method, often using solvent gradients of increasing polarity, such as mixtures of light petroleum, chloroform, and methanol, to elute compounds. researchgate.netchemfaces.comresearchgate.netpku.edu.cnscripps.edu Sephadex LH-20 is another stationary phase used, which separates compounds based on size exclusion and adsorption; it is typically eluted with solvents like methanol or methanol-water mixtures. mdpi.comnih.govchemfaces.comresearchgate.netreading.ac.ukresearchgate.nettiprpress.com Octadecyl-silica (ODS), a reversed-phase material, is also utilized in column chromatography for the separation of compounds from Eclipta prostrata, often with methanol-water mixtures as the mobile phase. mdpi.comchemfaces.comresearchgate.netresearchgate.net Repeated column chromatography steps, sometimes combining different stationary phases, are often necessary to achieve sufficient purity. researchgate.net
Table 2: Examples of Column Chromatography Stationary Phases and Elution Solvents
| Stationary Phase | Elution Solvents | Application in E. prostrata Purification | Source |
| Silica Gel | Light petroleum/chloroform/methanol | Separation of fractions | researchgate.netchemfaces.comresearchgate.net |
| Sephadex LH-20 | Methanol, Methanol-Water, Chloroform-Methanol | Isolation of saponins and flavonoids | mdpi.comnih.govchemfaces.comresearchgate.netresearchgate.net |
| ODS (C18) | Methanol-Water | Separation of compounds | mdpi.comchemfaces.comresearchgate.netresearchgate.net |
| Macroporous Resin | Ethanol-Water gradients | Initial fractionation | chemfaces.comresearchgate.net |
High-Performance Liquid Chromatography (HPLC)-Based Purification
HPLC is a powerful technique used for the final purification and analysis of this compound, allowing for high resolution separation and often providing high purity. researchgate.netkoreascience.krnih.govnih.govchemfaces.compku.edu.cnresearchgate.netresearchgate.netbiobasic.com Reversed-phase HPLC with C18 columns is commonly employed, utilizing mobile phases typically consisting of acetonitrile (B52724) and water, often with additives like formic acid. koreascience.krnih.gov Gradient elution systems are frequently used to optimize the separation of complex mixtures containing this compound and other related compounds. koreascience.krnih.gov Preparative or semi-preparative HPLC is used to isolate larger quantities of purified this compound after initial separation steps. researchgate.netmdpi.com Analytical HPLC is also used for the quantitative estimation and characterization of this compound. researchgate.netnih.gov
Table 3: Examples of HPLC Conditions for this compound
| Column Type | Mobile Phase | Elution Mode | Detection Wavelength | Source |
| C18 (e.g., XTerra RP C18, ACQUITY UPLC HSS T3) | Acetonitrile-Water (with/without formic acid) | Gradient, Isocratic | 210 nm, UV (various wavelengths) | researchgate.netkoreascience.krnih.gov |
Countercurrent Chromatography (CCC) Applications
Countercurrent chromatography (CCC), including high-speed countercurrent chromatography (HSCCC), is a liquid-liquid separation technique that eliminates the use of a solid support, reducing irreversible adsorption and sample loss. mdpi.comnih.govgoogle.com While specific detailed applications for the isolation of this compound using CCC were less extensively detailed in the provided context, CCC has been reported as an efficient technique for the extraction and purification of bioactive compounds from Eclipta prostrata when combined with other methods like ultrahigh pressure-assisted extraction. mdpi.com It has also been mentioned in methods for separating and preparing components of Eclipta monomers, including eclalbasaponins. google.com
Advanced Separation and Purification Techniques
The isolation and purification of this compound from the complex matrix of Eclipta prostrata (L.) L. (syn. Eclipta alba (L.) Hassk.) extracts necessitate the application of advanced separation techniques. These methods are crucial for obtaining this compound in sufficient purity for structural elucidation, characterization, and biological activity studies. Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and its hyphenated variants, along with advanced column chromatography approaches, are central to this process.
High-performance liquid chromatography (HPLC) is a widely employed technique for the separation and analysis of triterpenoid (B12794562) saponins, including this compound, found in Eclipta species. Reversed-phase HPLC (RP-HPLC) is frequently utilized, often employing C18 stationary phases. Mobile phases typically consist of binary systems such as acetonitrile-water. sigmaaldrich.comresearchgate.net The separation is achieved based on the differential partitioning of compounds between the stationary and mobile phases.
Hyphenated techniques, coupling HPLC with mass spectrometry (MS), provide powerful tools for the identification and characterization of this compound within complex extracts. HPLC coupled with diode-array detection (DAD) and electrospray ionization multi-stage tandem mass spectrometry (ESI-MSn) has been successfully applied to characterize the constituents of E. prostrata, including various eclalbasaponins. sigmaaldrich.comresearchgate.net This approach allows for simultaneous separation, UV detection, and mass analysis, providing valuable information on the molecular weight and fragmentation patterns of the compounds. This compound has been identified by its [M-H]⁻ ion at m/z 875. sigmaaldrich.comumsha.ac.irkoreascience.kr A fragment ion at m/z 713 has also been observed from the collision-induced dissociation (CID) of the molecular ion at m/z 875, suggesting the presence of a glucose unit. sigmaaldrich.com Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) has also been used for the fingerprint analysis and identification of compounds, including this compound, in E. prostrata extracts, offering enhanced separation speed and resolution. koreascience.krsigmaaldrich.com
Column chromatography (CC) remains a vital step, often used prior to or in conjunction with HPLC for initial fractionation and enrichment of saponin-rich extracts. Various stationary phases, such as silica gel, Sephadex LH-20, and octadecylsilyl (ODS, C18) columns, are utilized depending on the polarity and characteristics of the compounds being separated. core.ac.ukontosight.ai Elution is performed using solvent systems of increasing polarity to separate compounds into different fractions. For instance, silica gel columns have been eluted with mixtures of chloroform-methanol-water or dichloromethane-methanol. core.ac.ukontosight.ai Sephadex LH-20 columns, often eluted with methanol or methanol-water mixtures, are useful for the separation of glycosides and other polar compounds. core.ac.uk These conventional column chromatography methods serve to reduce the complexity of the extract, making subsequent high-resolution separation by HPLC more effective.
High-Speed Countercurrent Chromatography (HSCCC), a liquid-liquid partition chromatography technique, offers an alternative or complementary approach for the preparative separation of natural products, including saponins. Unlike traditional column chromatography, HSCCC does not use a solid support, thus eliminating irreversible adsorption of compounds and allowing for high recovery rates. This technique separates compounds based on their partition coefficients between two immiscible liquid phases. While specific detailed data on HSCCC for isolating pure this compound was not extensively found, HSCCC has been successfully applied to the separation of other eclalbasaponins (I, II, and III) from Eclipta extracts, achieving high purity (>98%). This suggests its potential applicability for the purification of this compound as well.
Bioactivity-guided isolation is another strategy that integrates biological screening with separation techniques to isolate active compounds. In one study focusing on alpha-glucosidase inhibitory constituents from Eclipta alba, this compound was isolated from the n-butanol fraction using RP-HPLC, indicating the use of chromatographic methods guided by the desired biological activity. sigmaaldrich.com
The following table summarizes some reported chromatographic conditions relevant to the separation and characterization of this compound and related saponins from Eclipta species:
| Technique | Stationary Phase | Mobile Phase / Solvent System | Application | Relevant Findings for this compound | Source |
| HPLC/DAD/ESI-MSn | C18 | Acetonitrile-Water | Characterization of triterpenoids | Identification of this compound (Peak 15) with [M-H]⁻ at m/z 875. sigmaaldrich.com | sigmaaldrich.comresearchgate.net |
| RP-HPLC | Not specified | Not specified | Quantitative estimation, Bioactivity-guided isolation | Isolation of this compound from n-butanol fraction. sigmaaldrich.com | sigmaaldrich.com |
| UPLC-MS | Not specified | Not specified | Phytochemical profiling | Identification of this compound with [M-H]⁻ at m/z 875.3. sigmaaldrich.com | sigmaaldrich.com |
| Column Chromatography | Silica gel | Chloroform-Methanol-Water, Dichloromethane-Methanol | Fractionation, Isolation of saponins | Used in combination with HPLC for isolating eclalbasaponins. core.ac.ukontosight.ai | core.ac.ukontosight.ai |
| Column Chromatography | Sephadex LH-20 | Methanol, Methanol-Water | Separation of glycosides | Used in combination with HPLC for isolating eclalbasaponins. core.ac.uk | core.ac.uk |
| Column Chromatography | ODS (C18) | Methanol-Water | Isolation of compounds | Used in combination with preparative HPLC for isolating eclalbasaponins. core.ac.uk | core.ac.uk |
| HSCCC | Liquid-Liquid | Biphasic solvent system | Preparative separation | Applied to separation of Eclalbasaponins I, II, III with high purity. |
These advanced separation and purification techniques, often used in a hyphenated or multi-step approach, are indispensable for the isolation and characterization of this compound and for advancing research into its properties and potential applications.
Structural Elucidation and Comprehensive Characterization Methodologies
Spectroscopic Techniques for Aglycone and Glycoside Linkage Analysis
Spectroscopic techniques are fundamental in the structural elucidation of complex molecules like saponins (B1172615). They provide crucial data that, when interpreted together, allow for the determination of the complete structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR)
NMR spectroscopy is a powerful tool for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). du.ac.bd Different types of NMR experiments, including one-dimensional (1D) like ¹H and ¹³C NMR, and two-dimensional (2D) techniques, are essential for assigning signals to specific atoms within the molecule and understanding their connectivity. du.ac.bd
While specific detailed NMR data for eclalbasaponin VI was not extensively available in the immediate search results, NMR is routinely used for the structural elucidation of eclalbasaponins I and II, providing information on the aglycone and sugar moieties. du.ac.bd ¹H and ¹³C NMR spectral analyses are used to elucidate the structures of reference compounds isolated from E. prostrata. nih.gov The ¹³C NMR spectra of related oleanane (B1240867) glycosides like eclalbasaponin I and II show distinct anomeric carbons, which are indicative of the sugar linkages. du.ac.bd 2D-NMR spectra, such as COSY, are used to assign the complete spin system for the sugar moiety. du.ac.bd
Mass Spectrometry (MS and MSn Techniques)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for determining its elemental composition and structural fragments. wiley.com Electrospray ionization mass spectrometry (ESI-MS) is commonly used for analyzing saponins due to its ability to handle polar and thermally labile compounds. koreascience.krkoreascience.kr Tandem mass spectrometry (MSn) involves fragmenting selected ions and analyzing the resulting fragments, providing more detailed structural information. koreascience.krkoreascience.kr
This compound has been detected using ESI-MS in negative ion mode with an [M-H]⁻ ion at m/z 875. koreascience.kr Fragmentation of this molecular ion at m/z 875 yields a fragment ion at m/z 713, indicating the presence of a glucose unit substituted in the molecule. koreascience.kr This fragmentation pattern is a key piece of evidence in confirming the structure, particularly the sugar attachments.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. surendranatheveningcollege.comsemanticscholar.org Absorption of infrared radiation causes changes in the vibrational and rotational energy levels of a molecule. surendranatheveningcollege.com
While specific IR data for this compound was not directly provided, IR spectroscopy has been used to characterize other eclalbasaponins. researchgate.netresearchgate.net For instance, the IR spectra of an isolated eclalbasaponin fraction showed absorption bands at 3410.97 cm⁻¹ (indicating -OH stretching), 2925.35-2857.04 cm⁻¹ (aliphatic C-H stretching), 1414.63 cm⁻¹ (C-H bending), and 1166.26 cm⁻¹ (-OCH₃ asymmetric stretching). researchgate.netresearchgate.net These characteristic peaks provide information about the presence of hydroxyl groups, aliphatic chains, and methoxy (B1213986) groups within the saponin (B1150181) structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. mdpi.comamecj.com This technique is useful for detecting compounds with chromophores (functional groups that absorb UV or visible light) and can provide information about the presence of conjugated systems. mdpi.com
UV-Vis detection is often coupled with HPLC for the analysis of plant extracts. koreascience.krkoreascience.kr While triterpenoid (B12794562) saponins themselves may not have strong UV chromophores, UV-Vis detection is valuable for simultaneously analyzing other UV-active compounds present in the extract, such as flavonoids and phenolic acids, and can indirectly support the identification process within a chromatographic separation. koreascience.krkoreascience.kr
Integrated Analytical Platforms for Structural Confirmation
Hyphenated techniques, which combine separation methods with spectroscopic detection, are crucial for the efficient analysis and structural confirmation of complex mixtures of natural products. koreascience.krkoreascience.kr
HPLC-DAD-ESI-MSn for Phytochemical Identification
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD), Electrospray Ionization (ESI), and multi-stage tandem Mass Spectrometry (MSn) is a powerful integrated platform widely used for the characterization of phytochemicals in plant extracts. koreascience.krkoreascience.kr HPLC separates the different compounds in the extract based on their chemical properties. koreascience.krkoreascience.kr The DAD provides UV-Vis spectra for each separated compound, offering information about their chromophores. koreascience.krkoreascience.kr ESI-MSn provides molecular weight information and fragmentation data, aiding in structural identification and confirmation. koreascience.krkoreascience.kr
This integrated approach has been successfully applied to characterize the constituents of Eclipta prostrata, including eclalbasaponins I, II, III, IV, and VI, along with flavonoids and phenolic acids. koreascience.krresearchgate.netkoreascience.kr HPLC-DAD-ESI-MSn allows for the rapid screening and identification of multiple compounds within a single analysis, providing complementary spectroscopic and mass spectrometric data that are essential for the structural elucidation of compounds like this compound. koreascience.krkoreascience.kr The retention time on the HPLC column, combined with the UV spectrum from the DAD and the mass and fragmentation data from ESI-MSn, provides a comprehensive set of data for identifying and confirming the presence and structure of this compound in complex plant extracts. koreascience.krkoreascience.kr
Compound Names and PubChem CIDs
Biosynthesis of Eclalbasaponin Vi
General Pathways for Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis
Triterpenoid saponins (B1172615) are synthesized through the universal upstream pathways of the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.com The MVA pathway, primarily located in the cytoplasm, is well-clarified and plays a dominant role in the biosynthesis of triterpenoid saponins, producing isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com These five-carbon units are the basic precursors for all terpenoids. frontiersin.org
The biosynthesis proceeds with the condensation of IPP and DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPS), to form the C15 molecule farnesyl diphosphate (FPP). frontiersin.orgmdpi.com Two molecules of FPP are then condensed by squalene (B77637) synthase (SS) to form squalene, which is considered a rate-limiting enzyme in triterpenoid biosynthesis. mdpi.com Squalene is subsequently oxidized by squalene epoxidase (SE) to form 2,3-oxidosqualene (B107256). mdpi.com
The cyclization of 2,3-oxidosqualene is the first committed step in triterpenoid biosynthesis and is catalyzed by oxidosqualene cyclases (OSCs). uoa.grfrontiersin.orgmdpi.com This step is a vital branch point, leading to the formation of diverse tetracyclic and pentacyclic triterpenoid scaffolds. mdpi.comuoa.grmdpi.com Most plant triterpenoid saponins are derived from oleanane (B1240867) or dammarane (B1241002) skeletons, although lupanes are also common. uoa.gr Oleanane-type saponins, such as those derived from β-amyrin, are synthesized through the cyclization of 2,3-oxidosqualene catalyzed by β-amyrin synthase (β-AS). mdpi.comresearchgate.netacs.org Dammarane-type triterpenoids, like dammarenediol-II, are formed by the cyclization of 2,3-oxidosqualene catalyzed by dammarenediol-II synthase. researchgate.netwikipedia.org
Following the formation of the basic triterpenoid skeleton, the pathway involves various modifications of the triterpenoid backbone. mdpi.comresearchgate.netnih.gov These modifications include oxidation, substitution, and glycosylation, mediated by enzymes such as cytochrome P450-dependent monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs). mdpi.comresearchgate.netfrontiersin.orgmdpi.comnih.gov CYP450 enzymes catalyze various oxidation reactions at different carbon positions of the triterpenoid backbone, contributing to structural diversity. mdpi.comfrontiersin.orgitb.ac.id UGTs are responsible for the glycosylation of the triterpenoid aglycone, attaching sugar moieties using uridine (B1682114) diphosphate glucose (UDP-Glc) as the donor. frontiersin.orgmdpi.com Glycosylation significantly enhances the chemical stability, solubility, and biological activity of the saponins. mdpi.comfrontiersin.orgmdpi.com
Proposed Enzymatic Steps and Precursors in Eclalbasaponin VI Formation
This compound is characterized as an echinocystic acid glycoside. researchgate.netresearchgate.net Echinocystic acid is an oleanane-type triterpenoid. researchgate.net Therefore, the biosynthesis of this compound likely follows the general pathway for oleanane-type saponins. The initial precursor is 2,3-oxidosqualene, which undergoes cyclization catalyzed by a β-amyrin synthase to form β-amyrin. mdpi.comresearchgate.netacs.org
Subsequent steps involve oxidative modifications of the β-amyrin skeleton to form the echinocystic acid aglycone. These modifications are likely catalyzed by specific cytochrome P450 monooxygenases. While the exact sequence of oxidation steps leading to echinocystic acid in Eclipta prostrata is not explicitly detailed in the provided sources, studies on the biosynthesis of other oleanane-type saponins in different plants provide insights into the types of enzymatic reactions involved. For example, hydroxylation and carboxylation at specific positions of the oleanane skeleton are common modifications catalyzed by CYP450 enzymes in the biosynthesis of various saponins. frontiersin.orgresearchgate.netitb.ac.id
Following the formation of the echinocystic acid aglycone, glycosylation occurs through the action of UDP-glycosyltransferases (UGTs). researchgate.netfrontiersin.orgmdpi.comnih.gov this compound is a glycoside, meaning sugar moieties are attached to the echinocystic acid backbone. researchgate.netresearchgate.net UGTs catalyze the transfer of sugar residues from activated sugar donors (such as UDP-glucose or UDP-arabinose) to specific hydroxyl groups on the aglycone. frontiersin.orgmdpi.com The specific sugar moieties and their positions of attachment in this compound would determine the UGTs involved in these final steps of the biosynthetic pathway.
Based on the characterization of Eclalbasaponin I-VI as echinocystic acid glycosides, the proposed precursors for this compound formation are:
Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP)
Farnesyl diphosphate (FPP)
Squalene
2,3-Oxidosqualene
β-amyrin
Echinocystic acid
The key enzymatic steps would involve:
Farnesyl pyrophosphate synthase (SS)
Squalene epoxidase (SE)
β-amyrin synthase (β-AS)
Specific Cytochrome P450 monooxygenases for oxidative modifications leading to echinocystic acid
Specific UDP-glycosyltransferases (UGTs) for glycosylation
Transcriptomic and Metabolomic Approaches to Elucidate Biosynthetic Routes in Eclipta prostrata
Transcriptomic and metabolomic approaches have been employed to study the biosynthesis of secondary metabolites in Eclipta prostrata. These "multi-omics" strategies provide comprehensive insights into the genes expressed and the metabolites produced by the plant, helping to unravel complex biosynthetic pathways. nih.govnih.gov
Transcriptomics involves the study of the complete set of RNA transcripts in a plant tissue or at a specific developmental stage. By analyzing gene expression patterns, researchers can identify genes that are potentially involved in the biosynthesis of specific compounds. nih.govresearchgate.net In Eclipta prostrata, de novo comparative transcriptome analysis has been used to identify unigenes potentially involved in the biosynthesis of bioactive compounds. nih.govresearchgate.net For instance, transcriptomic information engaged with secondary metabolite biosynthesis in E. prostrata has been explored, although specific details regarding the biosynthesis of eclalbasaponins from these studies are not extensively provided in the search results. nih.govresearchgate.net Studies have looked at differential gene expression in different tissues (e.g., root and shoot) and under various conditions (e.g., wound stress) to correlate gene expression with the accumulation of secondary metabolites. nih.govresearchgate.net
Metabolomics focuses on the comprehensive analysis of all metabolites present in a biological sample. nih.gov By identifying and quantifying metabolites, researchers can gain insights into the biochemical pathways active in the plant. nih.gov Integrated spatial metabolomics and transcriptomics have been used in studies involving Eclipta prostrata to understand the mechanisms of action of its compounds, such as wedelolactone (B1682273) and demethylwedelolactone, on liver health. nih.gov While these studies primarily focused on coumestans, the application of such integrated approaches is valuable for elucidating the biosynthesis of other compound classes, including triterpenoid saponins like this compound. nih.gov Metabolic profiling can identify the presence and relative abundance of precursors, intermediates, and final products in the saponin biosynthetic pathway. nih.govresearchgate.net
Combining transcriptomic and metabolomic data allows for the correlation of gene expression levels with metabolite accumulation, providing strong evidence for the involvement of specific genes and enzymes in a biosynthetic pathway. nih.gov For example, if the expression of a gene encoding a putative OSC or CYP450 enzyme is correlated with the accumulation of an echinocystic acid precursor or the final saponin, it suggests that the enzyme plays a role in the pathway. nih.govresearchgate.net Studies integrating transcriptomics and metabolomics in Eclipta prostrata have helped postulate potential biosynthetic routes for other compounds, such as wedelolactone, by mapping enzymes with corresponding unigenes and detecting relevant metabolites. researchgate.netresearchgate.net Similar approaches could be applied to fully elucidate the enzymatic steps and precursors involved in this compound biosynthesis. The identification of key enzymes like OSCs, CYP450s, and UGTs through transcriptomic analysis, coupled with the detection of potential intermediates and the final product (this compound) through metabolomics, would provide a comprehensive understanding of its biosynthetic route in Eclipta prostrata. mdpi.comresearchgate.netfrontiersin.orgfrontiersin.orgmdpi.comnih.gov
Pharmacological Activities and Molecular Mechanisms of Action Preclinical Studies
Alpha-Glucosidase Inhibitory Activity and Potential Implications
Eclalbasaponin VI has been identified as a potent inhibitor of alpha-glucosidase, an enzyme crucial for carbohydrate digestion. A bioactivity-guided isolation study of constituents from Eclipta alba highlighted this compound as the most powerful inhibitor among four isolated echinocystic acid glycosides. researchgate.net
The compound demonstrates its inhibitory effect with a half-maximal inhibitory concentration (IC50) of 54.2 ± 1.3 μM. researchgate.net Further kinetic analysis revealed that this compound functions as an uncompetitive inhibitor of alpha-glucosidase, with an inhibition constant (Ki) of 26.1 μM. researchgate.net This specific mode of inhibition, where the inhibitor binds only to the enzyme-substrate complex, suggests a distinct mechanism that could be advantageous in a therapeutic context. The potent inhibitory action of this compound on this key enzyme points to its potential role in managing conditions related to carbohydrate metabolism.
Table 1: Alpha-Glucosidase Inhibitory Activity of this compound
| Parameter | Value | Type of Inhibition |
|---|---|---|
| IC50 | 54.2 ± 1.3 μM researchgate.net | Uncompetitive researchgate.net |
| Ki | 26.1 μM researchgate.net |
Antibacterial Activity
This compound has demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria in preclinical evaluations. nih.govresearchgate.netnih.gov
Evaluation Against Bacterial Strains (e.g., Bacillus subtilis, Pseudomonas aeruginosa)
Studies have confirmed the efficacy of this compound against specific bacterial strains. Using the well diffusion technique, the compound showed a clear zone of inhibition against the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Pseudomonas aeruginosa. nih.govresearchgate.netnih.govnih.gov This broad-spectrum activity suggests its potential for addressing a range of bacterial infections.
Mechanisms Involving Bacterial Cell Membrane Integrity and Permeability
The primary mechanism of antibacterial action for this compound involves the disruption of the bacterial cell membrane. nih.govresearchgate.netnih.gov This disruption leads to a loss of cell viability. nih.govnih.gov Evidence for this mechanism comes from several observations:
Cellular Damage: Crystal violet assays and the detection of UV-sensitive materials in the cell-free supernatant confirmed cellular damage following treatment with the saponin (B1150181). nih.govresearchgate.netnih.gov
Protein Leakage: The release of intracellular proteins, a hallmark of membrane damage, was observed through sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.govresearchgate.netnih.gov
Morphological Changes: Analysis using Fourier transform infrared spectroscopy (FTIR) and scanning electron microscopy (SEM) further revealed alterations in the cell surface structure and confirmed membrane disruption. nih.govresearchgate.netnih.gov
Table 2: Antibacterial Profile of this compound
| Bacterial Strain | Type | Activity Observed |
|---|---|---|
| Bacillus subtilis | Gram-positive | Clear zone of inhibition nih.govresearchgate.netnih.gov |
| Pseudomonas aeruginosa | Gram-negative | Clear zone of inhibition nih.govresearchgate.netnih.gov |
Interactions with Microbial Physiology and Metabolism
Beyond direct membrane damage, this compound interacts with the physiology of bacteria in other ways. It has been shown to inhibit bacterial growth over a pH range of 5.5 to 9.0. nih.govresearchgate.netnih.govnih.gov Interestingly, the isolated saponin also demonstrated a positive chemoattractant property for both Bacillus subtilis and Pseudomonas aeruginosa, indicating a complex interaction with bacterial sensory systems. nih.govresearchgate.netnih.govnih.gov
Antioxidant Activity
Scavenging of Reactive Oxygen Species (ROS)
While the plant Eclipta alba, from which this compound is derived, is known to possess antioxidant properties, specific studies detailing the direct reactive oxygen species (ROS) scavenging activity of this compound are not available in the reviewed preclinical literature.
Based on a comprehensive search for preclinical studies on the chemical compound This compound , there is currently insufficient scientific literature available in the public domain to fulfill the specific requirements of the requested article outline.
Antitumor Activity (in vitro and animal models)
Inhibition of Cancer Cell Proliferation and Viability
While research exists for other related saponin compounds, the strict adherence to generating content solely on this compound, as per the instructions, cannot be met due to the lack of available data. Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for this compound at this time.
Induction of Apoptosis and Autophagy Pathways
There is currently a lack of specific preclinical studies detailing the induction of apoptosis and autophagy pathways by this compound. While some studies on the extracts of Eclipta alba have suggested apoptosis-inducing effects, these have not been specifically attributed to this compound researchgate.netstuartxchange.org. A broader review of sulfonated saponins (B1172615) mentions that some compounds in this class can affect apoptosis and autophagy in cancer cells, but it does not provide specific data for this compound researchgate.net.
Interactions with Cancer-Related Cellular Pathways
Detailed research on the interactions of this compound with specific cancer-related cellular pathways is not available in the current body of scientific literature. While the anticancer potential of various constituents of Eclipta alba has been noted, the specific molecular targets and pathway interactions of this compound remain to be elucidated researchgate.netnih.gov.
Immunomodulatory Effects
Specific preclinical data on the immunomodulatory effects of this compound is not presently available. General immunomodulatory properties have been attributed to extracts of Eclipta alba, but the contribution of this compound to these effects has not been specifically investigated or detailed nih.gov.
Other Enzyme Inhibitory Activities
While information on the aforementioned pharmacological activities is scarce, this compound has been identified as a potent inhibitor of α-glucosidase.
α-Glucosidase Inhibition
Bioactivity-guided isolation studies of compounds from Eclipta alba have identified this compound as a significant inhibitor of α-glucosidase nih.govresearchgate.netnih.gov. One study reported it to be the most potent among four isolated echinocystic acid glycosides researchgate.netnih.gov. The inhibitory action of this compound on α-glucosidase has been characterized as uncompetitive researchgate.netnih.gov.
| Enzyme Target | This compound Activity | Inhibition Constant (Ki) | Reference |
| α-Glucosidase | IC₅₀: 54.2 ± 1.3 µM | 26.1 µM | researchgate.netnih.gov |
There is no available information in the provided search results regarding the inhibitory activity of this compound on diacylglycerol acyltransferase.
Structure Activity Relationship Sar Studies of Eclalbasaponin Vi and Its Analogues
Correlating Structural Features with Biological Activities
The biological activities of saponins (B1172615) are intimately linked to their chemical structures. The triterpenoid (B12794562) backbone, the attached sugar units, and any additional modifications like sulfation can all contribute to the observed pharmacological effects. smolecule.comglobaljournals.org For eclalbasaponin VI, which is reported to be a sulfated saponin (B1150181) derived from echinocystic acid, the presence of the sulfate (B86663) group is a notable structural feature. who.intglobaljournals.org
Research on saponins from Eclipta alba has indicated various biological activities, including antibacterial properties. researchgate.netnih.gov Studies on a crude "Eclalbasaponin" isolated from Eclipta alba demonstrated antibacterial activity against both Bacillus subtilis and Pseudomonas aeruginosa. researchgate.netnih.gov This activity was suggested to involve the disruption of the bacterial cell membrane. researchgate.netnih.gov While this study did not specifically isolate and test this compound, it highlights the potential for saponins from this plant to possess antimicrobial effects, which would be influenced by their structural characteristics.
Another reported activity for saponins from Eclipta prostrata, including Eclalbasaponin II (an analogue of this compound), is cytotoxicity against cancer cells. biocrick.comnih.govresearchgate.net Eclalbasaponin II showed potent cytotoxicity in ovarian and endometrial cancer cells, inducing apoptosis and autophagy through the regulation of signaling pathways like JNK, p38, and mTOR. biocrick.comnih.govresearchgate.net This suggests that the core triterpene structure and the attached sugar moieties play a role in these cytotoxic effects.
Impact of Glycosylation Patterns on Pharmacological Profile
The sugar chains attached to the aglycone, known as the glycone portion, significantly influence the biological activity of saponins. kemdikbud.go.id The number, type, and linkage of these sugar moieties can affect properties such as solubility, membrane permeability, and interaction with biological targets. kemdikbud.go.id
Studies comparing the activity of different eclalbasaponins have provided insights into the role of glycosylation. For instance, in the context of cytotoxicity against cancer cells, Eclalbasaponin II, which has one glucose moiety, demonstrated more potent cytotoxicity compared to echinocystic acid (the aglycone) and Eclalbasaponin I, which has two glucose moieties. biocrick.comnih.govresearchgate.net This suggests that the number of sugar units can critically impact the cytotoxic potential, with a single glucose unit appearing to be more favorable for this specific activity in the case of Eclalbasaponin II compared to the aglycone or the diglycoside. biocrick.comnih.govresearchgate.net
While specific detailed studies on the impact of glycosylation patterns of this compound are limited in the provided search results, the comparative data on other eclalbasaponins underscore the importance of the glycone structure in determining pharmacological activity. The presence and nature of the sugar residues can alter the compound's interaction with cell membranes and its ability to reach intracellular targets.
Role of Aglycone Structure in Bioactivity
The core structure of the echinocystic acid aglycone in this compound provides the fundamental framework, and modifications to this structure or the addition of sugar moieties at specific positions on this aglycone can lead to variations in biological activity.
Insights from Comparative SAR Studies with Related Eclalbasaponins (I-V, VII-X)
Comparative studies among the various eclalbasaponins (I-X) isolated from Eclipta alba and Eclipta prostrata offer valuable insights into their SAR. Eclalbasaponins I-VI are described as echinocystic acid glycosides, while eclalbasaponins VII-X are taraxastane-type triterpene glycosides. who.intglobaljournals.org This difference in the aglycone structure (oleanane vs. taraxastane) is a major point of comparison for understanding SAR.
As discussed in Section 7.2, the number of glucose units attached to the echinocystic acid aglycone impacts cytotoxicity, with Eclalbasaponin II (one glucose) being more potent than Eclalbasaponin I (two glucose) and the aglycone itself against certain cancer cell lines. biocrick.comnih.govresearchgate.net This highlights the importance of the specific glycosylation pattern on the same aglycone scaffold.
Furthermore, Eclalbasaponins V and VI are reported to be sulfated saponins, a modification that can significantly alter their physicochemical properties and biological interactions compared to their non-sulfated counterparts. who.intglobaljournals.org The presence of a sulfate group introduces additional negative charge, increasing hydrophilicity, which could influence membrane interactions and target binding. While direct comparative SAR data specifically detailing the impact of sulfation in Eclalbasaponins V and VI versus their non-sulfated analogues is not explicitly detailed in the provided snippets, the identification of these as sulfated saponins points to sulfation as a key structural variation within the eclalbasaponin series that is likely to contribute to their unique biological profiles.
The existence of eclalbasaponins with different aglycones (oleanane in I-VI and taraxastane (B1252269) in VII-X) allows for comparative studies on how the core triterpene structure influences activity. Although specific comparative SAR data between the oleanane (B1240867) and taraxastane series of eclalbasaponins were not extensively detailed in the search results, such comparisons would be crucial for understanding the role of the aglycone type in their biological effects.
| Compound | Aglycone | Glycosylation Pattern | Noted Activities (from search results) |
| Echinocystic Acid | Echinocystic Acid | None | Anti-inflammatory biocrick.com |
| Eclalbasaponin I | Echinocystic Acid | Two glucose units | Antitumor (hepatoma cells) medchemexpress.com, Less cytotoxic than Eclalbasaponin II biocrick.comnih.govresearchgate.net |
| Eclalbasaponin II | Echinocystic Acid | One glucose unit | Potent cytotoxicity (ovarian/endometrial cancer cells), Apoptosis, Autophagy, Inhibits NF-κB activation, Antimicrobial biocrick.comnih.govresearchgate.net |
| Eclalbasaponin III | Olean-12-en-28-oic acid, 16-hydroxy- | Tri-glycoside (specific pattern mentioned in PubChem) | Antimicrobial, Anti-inflammatory, Antioxidant, Cytotoxic ontosight.ai |
| Eclalbasaponin IV | Tetradecahydropicene backbone (likely derived from echinocystic acid) | Glycoside (specific pattern mentioned in PubChem) | Antiproliferative (ovarian cancer cells), Induces apoptosis smolecule.com |
| Eclalbasaponin V | Echinocystic Acid | Sulfated glycoside | |
| This compound | Echinocystic Acid | Sulfated glycoside | |
| Eclalbasaponins VII-X | Taraxastane derivatives | Glycosides (some sulfated) |
Chemical Modification and Semisynthesis Strategies for Eclalbasaponin Vi Derivatives
Derivatization for Enhanced Bioactivity or Stability
Chemical derivatization of natural products is a widely employed strategy in drug discovery and development. This process involves introducing specific functional groups or modifying existing ones on the parent molecule to alter its biological activity, improve stability, enhance solubility, or modify pharmacokinetic properties. For saponins (B1172615) like Eclalbasaponin VI, potential sites for derivatization include the hydroxyl groups on the triterpene aglycone and the sugar moieties, the carboxylic acid group on the aglycone, and potentially the sulfate (B86663) group.
Modifications to the hydroxyl groups through esterification or etherification, or alterations to the glycosidic linkages, can influence the molecule's lipophilicity and hydrophilicity, thereby affecting its absorption, distribution, metabolism, and excretion. Changes to the aglycone structure could also impact binding affinity to biological targets. While general principles of saponin (B1150181) derivatization are established, specific detailed research findings on the derivatization of this compound for enhanced bioactivity or stability were not extensively available in the provided search results. However, the reported α-glucosidase inhibitory activity of this compound suggests that targeted derivatization could potentially lead to analogues with increased potency or selectivity against this enzyme or other relevant biological targets.
The stability of saponins can be influenced by factors such as pH, temperature, and enzymatic degradation. Chemical modifications could be designed to improve the stability of this compound under various conditions, potentially leading to more robust formulations or longer-lasting in vivo effects. General studies on the chemical modification of other natural compounds, such as the amidation of pectin (B1162225) to enhance antioxidant potential, illustrate how derivatization can alter the properties of complex natural molecules. Similarly, derivatization techniques are utilized in analytical chemistry to improve the detection and characterization of natural products.
Semisynthesis of this compound Analogues from Natural Precursors
Semisynthesis involves using a naturally occurring compound as a starting material or precursor for the synthesis of new derivatives or analogues. This approach is particularly valuable for complex natural products where total synthesis is challenging, costly, or inefficient. This compound is isolated from Eclipta species through extraction and purification techniques. The presence of Eclalbasaponins I-VI, along with other triterpene glycosides and related compounds, in these plants biocrick.comnih.gov suggests the possibility of using more abundant or readily accessible saponins or their aglycones from the same source as starting materials for the semisynthesis of this compound analogues.
A hypothetical semisynthesis strategy could involve isolating a related triterpene saponin or the echinocystic acid aglycone from Eclipta species and then chemically modifying it to introduce the specific sugar moieties and the sulfate group characteristic of this compound. This approach leverages the complex core structure provided by nature while allowing for controlled chemical transformations to create novel compounds not necessarily found in the plant or to produce known compounds more efficiently than total synthesis. Semisynthesis has been successfully applied to other natural product scaffolds to generate derivatives with improved biological activities. While specific examples of the semisynthesis of this compound analogues from natural precursors were not detailed in the provided search results, the principle remains a viable strategy for exploring the structure-activity relationships of this class of saponins.
Synthetic Approaches to Specific Structural Moieties of this compound
Total synthesis of complex natural products like triterpene saponins is often a significant undertaking due to their multiple chiral centers and intricate ring systems. However, synthetic chemistry plays a crucial role in confirming proposed structures, providing access to compounds that may be difficult to isolate, and enabling the synthesis of specific structural fragments or modified moieties. While the total synthesis of this compound was not described in the provided snippets, synthetic approaches to other compounds found in Eclipta alba, such as the coumestans like wedelolactone (B1682273), have been developed. biocrick.comnih.gov These examples highlight the application of synthetic methodologies to constituents of the same plant source.
Advanced Analytical Methods for Detection, Quantification, and Quality Control
Development of Robust Chromatographic Methods for Eclalbasaponin VI Quantification in Extracts and Biological Samples
Chromatographic methods are fundamental for separating and quantifying this compound from the complex matrices of Eclipta prostrata extracts and potentially biological samples. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are commonly employed techniques.
Studies have utilized HPLC with diode-array detection (DAD) coupled with electrospray ionization with multi-stage tandem mass spectrometry (ESI-MSn) to identify major constituents, including triterpenoids like this compound, in methanolic extracts of Eclipta prostrata. researchgate.net. Chromatographic separation is typically performed on C18 columns using mobile phases such as acetonitrile-water. researchgate.net.
UHPLC coupled with DAD and quadrupole-time-of-flight mass spectrometry (Q-TOF/MS) has also been used for fingerprinting and fragmentation analysis of compounds in the aerial parts of Eclipta prostrata, leading to the identification of nine terpenoid compounds, including this compound. sci-hub.seresearchgate.net.
While various chromatographic methods, including HPLC, UPLC, LC/MS, and GC-MS, have been applied for quality control analyses of Eclipta prostrata, the availability of standards for these methods has sometimes been limited. researchgate.netnih.gov.
For the analysis of biological samples, liquid chromatography combined with single or tandem mass spectrometry (LC-MS or LC-MS/MS) is increasingly used for routine analysis of complex matrices. chromatographyonline.comsepscience.com. Sample preparation techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), filtration, and protein precipitation are often necessary to remove interferences from endogenous materials like proteins, peptides, lipids, and salts, which can cause ion suppression and affect method robustness and accuracy. chromatographyonline.comsepscience.com.
Application of Mass Spectrometry for High-Resolution Analysis and Fingerprinting
Mass spectrometry (MS) is an indispensable tool for the identification, structural characterization, and fingerprinting of this compound. The coupling of chromatographic techniques with MS provides powerful analytical platforms.
HPLC/DAD/ESI-MSn has been successfully applied to characterize constituents of Eclipta prostrata, including triterpenoids like this compound, by providing detailed mass spectral information. researchgate.net. The use of multi-stage tandem mass spectrometry (MSn) allows for the fragmentation of ions, providing structural insights into the compound. researchgate.net.
UHPLC-DAD-Q-TOF/MS has been employed for fingerprinting and generating fragments of compounds in Eclipta prostrata. sci-hub.seresearchgate.net. This approach facilitates the identification of various terpenoids, including this compound, based on their accurate mass measurements and fragmentation patterns. sci-hub.seresearchgate.net. For instance, based on UV data, MS fragmentation pathways, and retention times, this compound has been tentatively identified, with characteristic fragments like a 162 Da loss potentially indicating a linked glucose unit. researchgate.net.
Mass spectrometry is also crucial for fingerprint analysis, a semi-quantitative method based on the entire profile of peaks or components in a sample. nih.gov. LC-HR-MS/MS (Liquid Chromatography-High-Resolution Mass Spectrometry/Mass Spectrometry) is considered a highly accurate method for chromatographic fingerprinting. nih.gov. MS spectra can provide chemical fingerprints by offering information on the presence of metabolites based on their masses. nih.gov.
Standardization and Quality Control Protocols for Eclipta prostrata Extracts and this compound Content
Standardization and quality control (QC) of Eclipta prostrata extracts are essential to ensure consistency and reliability, particularly when considering the presence of compounds like this compound. Analytical methods are central to establishing and implementing these protocols.
Quality control of Eclipta prostrata has been deemed necessary for its appropriate use. sci-hub.se. UHPLC-DAD-Q-TOF/MS fingerprinting and MS fragmentation methods have been utilized for phytochemical quality control, identifying various compounds including terpenoids and phenolic compounds. sci-hub.seresearchgate.net.
Chromatographic fingerprinting, often coupled with spectroscopic detectors like UV/DAD and MS, is a widely applied method for the standardization of herbal drugs due to the complexity of plant materials. nih.gov. This approach provides a comprehensive chemical profile of the extract. nih.gov.
Methods for simultaneous quantitative determination of multiple compounds, including some triterpenoids found in Eclipta prostrata, have been established and validated using LC/MS. researchgate.netnih.govresearchgate.net. These methods demonstrate good linear correlation, precision, accuracy, and repeatability, making them suitable for determining the content of specific compounds in samples from different habitats. nih.govresearchgate.net.
The accuracy of fingerprint analysis as a standardization tool is dependent on the sophistication of the instrumentation used, with LC-HR-MS/MS offering high accuracy. nih.gov. Chemometric approaches combined with fingerprinting are also used for quality assessment, enabling classification of samples based on similarities and differences in their chemical profiles. nih.gov.
This compound: Comparative Biological Studies and Potential Research Applications
This compound is a triterpene saponin (B1150181) isolated from Eclipta prostrata (L.) L., also known as Eclipta alba (L.) Hassk., a medicinal plant widely recognized for its diverse pharmacological properties. As a constituent within the complex phytochemical profile of Eclipta prostrata, this compound has been the subject of research aimed at understanding its biological activities and potential applications. This article focuses specifically on comparative biological studies involving this compound and other phytoconstituents from Eclipta prostrata, investigations into its interactions in multicomponent systems, its potential exploration as a molecular biology probe, and its applications in agricultural science and plant protection, particularly its antifungal activity against plant pathogens.
Comparative Biological Studies and Potential Research Applications
Comparative Efficacy and Mechanistic Studies with Other Isolated Phytoconstituents from Eclipta prostrata
Eclipta prostrata is known to contain a variety of bioactive compounds, including triterpene saponins (B1172615) such as eclalbasaponins (I-VI and beyond), coumestans like wedelolactone (B1682273), and flavonoids like apigenin (B1666066) and luteolin. guidetopharmacology.orgsigmaaldrich.comsigmaaldrich.commdpi.comnih.gov Eclalbasaponin VI is one of several eclalbasaponins that have been isolated from the whole plant. sigmaaldrich.comsigmaaldrich.com Research into the biological effects of Eclipta prostrata extracts often involves the collective activity of these diverse constituents.
One study investigating the antifungal activity of a methanolic extract from Eclipta alba identified this compound as one of the phytochemicals present in the active fraction, alongside eclalbasaponin II, wedelolactone, and apigenin. wikidata.orgfrontiersin.orgplantaedb.com While this study highlights the presence of this compound in an extract with demonstrated antifungal properties, it does not provide a direct comparative analysis of the efficacy or specific mechanisms of isolated this compound against other isolated compounds from Eclipta prostrata in the context of antifungal activity.
Mechanistic insights into the activity of saponins from Eclipta alba have been explored in the context of antibacterial effects. A study on "Eclalbasaponin" isolated from E. alba demonstrated antibacterial activity against Bacillus subtilis (Gram-positive) and Pseudomonas aeruginosa (Gram-negative) bacterial strains. nih.gov The proposed mechanism involved the disruption of the bacterial cell membrane, leading to the loss of cell viability. nih.gov Evidence supporting this mechanism included observed clear zones of inhibition, growth inhibition across a range of pH values, positive chemoattractant properties for both bacterial strains, cellular damage confirmed by crystal violet assay and release of UV-sensitive materials, release of intracellular proteins, and changes in cell surface structure and membrane disruption revealed by FTIR and scanning electron microscopy. nih.gov While this study refers to "Eclalbasaponin," which could represent a mixture or a specific saponin (B1150181), it provides a potential mode of action relevant to the saponin class found in Eclipta prostrata, including this compound.
Comparative studies focusing on the precise efficacy and detailed molecular mechanisms of isolated this compound in comparison to other individual saponins or other classes of compounds isolated from Eclipta prostrata are limited in the available search results. Research often assesses the activity of crude extracts or fractions containing multiple compounds, making it challenging to attribute specific effects solely to this compound without further targeted studies on the isolated compound.
Investigation of Synergistic or Antagonistic Interactions in Multicomponent Systems
The methanolic extract of Eclipta alba that showed antifungal activity contained this compound, Eclalbasaponin II, wedelolactone, and apigenin. wikidata.orgfrontiersin.orgplantaedb.com The study authors suggested that the observed antifungal activity might be attributed to the presence of saponins, particularly Eclalbasaponin II and wedelolactone, implying a potential combined contribution of these compounds within the extract. wikidata.orgfrontiersin.orgplantaedb.com
However, specific research directly investigating the synergistic or antagonistic interactions of isolated this compound with other defined individual compounds isolated from Eclipta prostrata in controlled experimental settings was not found within the scope of the provided search results. While the concept of interactions in multicomponent systems is relevant to the activity of Eclipta prostrata extracts, the precise nature of how this compound interacts with other specific phytoconstituents (synergistically or antagonistically) remains an area requiring dedicated investigation.
Exploration of this compound as a Probe for Molecular Biology Research
Molecular biology probes are tools, often nucleic acids or small molecules, used in research to detect, quantify, or study the function of specific biological molecules or pathways. labsolu.cauni.lunih.gov While small molecules with specific biological activities can sometimes be used as pharmacological probes to investigate biological processes, there is no information in the provided search results specifically indicating that this compound has been explored or utilized as a molecular biology probe in this context. uni-freiburg.de The available literature focuses on its isolation and observed biological activities rather than its application as a tool for probing molecular mechanisms in general biological research.
Applications in Agricultural Science and Plant Protection (e.g., Antifungal Activity against Plant Pathogens)
Plant-derived compounds and extracts are increasingly being explored as eco-friendly alternatives for pest control and plant protection in sustainable agriculture. guidetopharmacology.orglipidmaps.orgnih.govnih.gov Eclipta prostrata has shown promise in this regard, particularly concerning its antimicrobial properties.
A significant application area highlighted in the search results is the antifungal activity of Eclipta alba extract against important sorghum fungal pathogens: Fusarium thapsinum, Alternaria alternata, Epicoccum sorghinum, and Curvularia lunata. wikidata.orgfrontiersin.orgplantaedb.comnih.gov this compound was identified as one of the phytochemicals present in the active methanolic extract that exhibited this antifungal effect. wikidata.orgfrontiersin.orgplantaedb.com
In vitro studies demonstrated that the methanolic extract of E. alba possessed antifungal activity, with varying minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values against the tested pathogens. wikidata.orgfrontiersin.orgplantaedb.comnih.gov
| Fungal Pathogen | MIC (mg/mL) | MFC (mg/mL) |
| Fusarium thapsinum | 80 | 100 |
| Alternaria alternata | 80 | 100 |
| Epicoccum sorghinum | 80 | 80 |
| Curvularia lunata | 80 | 100 |
In vivo experiments further supported the potential of E. alba extract in plant protection. Treatment of sorghum seeds with the extract resulted in a significantly higher in vitro germination percentage (98%) compared to the untreated control (91%). wikidata.orgplantaedb.comnih.gov In greenhouse conditions, significant disease protection of 95% was observed in treated seeds. wikidata.orgplantaedb.comnih.gov Field experiments also showed promising results, with 66% disease protection noticed in treated seeds compared to 44% in the control group. wikidata.orgplantaedb.comnih.gov The efficacy in field conditions was improved with the use of an E. alba extract formulation. wikidata.orgfrontiersin.orgplantaedb.com These findings suggest that the E. alba methanolic extract, containing compounds like this compound, could serve as a natural alternative to chemical fungicides for managing sorghum diseases. wikidata.orgfrontiersin.orgplantaedb.com
Beyond antifungal activity, the antibacterial properties of "Eclalbasaponin" against bacterial strains like Bacillus subtilis and Pseudomonas aeruginosa nih.gov could also be relevant for plant protection, as these bacteria can cause plant diseases. The proposed membrane disruption mechanism nih.gov provides insight into how saponins might exert their antimicrobial effects in agricultural settings.
Compound Names and PubChem CIDs
Future Research Directions and Emerging Paradigms for Eclalbasaponin Vi Research
Deeper Mechanistic Elucidation in Relevant Preclinical Models
Initial studies have identified Eclalbasaponin VI as possessing antibacterial properties, with a proposed mechanism involving the disruption of the bacterial cell membrane, leading to a loss of viability. nih.govresearchgate.net Research indicates that its activity against both Bacillus subtilis and Pseudomonas aeruginosa involves causing cellular damage and the release of intracellular proteins. nih.govresearchgate.netdntb.gov.ua While this provides a foundational understanding, the precise molecular interactions remain to be fully elucidated.
Furthermore, other saponins (B1172615) isolated from Eclipta alba, such as Dasyscyphin-C, have demonstrated cytotoxic activity against cancer cell lines like HeLa (Human cervical carcinoma). globaljournals.orgmedicalresearchjournal.org The plant's extracts, rich in various saponins, are also noted for hepatoprotective and immunomodulatory effects. globaljournals.orgmedicalresearchjournal.orgresearchgate.net This context suggests that the bioactivity of this compound may extend beyond its antibacterial function.
Future research must employ a range of relevant preclinical models to dissect these potential mechanisms. This includes utilizing specific cancer cell lines to investigate cytotoxic and anti-proliferative effects, as well as employing animal models of liver injury or immune challenge to explore hepatoprotective and immunomodulatory potentials. Advanced microscopic and biophysical techniques could visualize and quantify the interaction of this compound with both bacterial and mammalian cell membranes to provide a more detailed mechanistic picture.
| Potential Therapeutic Area | Suggested Preclinical Model | Key Mechanistic Question to Address |
|---|---|---|
| Antibacterial | Gram-positive (e.g., B. subtilis) & Gram-negative (e.g., P. aeruginosa) bacterial cultures | What are the specific lipid/protein interactions leading to membrane disruption? |
| Anticancer | Human cancer cell lines (e.g., HeLa, HepG2) | Does this compound induce apoptosis, cell cycle arrest, or other anticancer pathways? |
| Hepatoprotective | Chemically-induced liver damage models in rodents (e.g., CCl4 model) | Can this compound mitigate oxidative stress and inflammation in hepatocytes? |
| Immunomodulatory | In vitro cultures of immune cells (macrophages, lymphocytes) | How does this compound affect cytokine production and immune cell activation? |
Exploration of Novel Biological Targets and Pathways
In silico molecular docking studies have predicted that other saponins from Eclipta prostrata, like Eclalbasaponin I and Ecliptasaponin A, have strong binding interactions with Zika virus proteins, suggesting antiviral potential. vjs.ac.vn This opens an avenue for screening this compound against a panel of viral protein targets. Given the established anticancer properties of related saponins, future studies should probe this compound's effect on key pathways involved in cancer progression, such as those regulating apoptosis, angiogenesis, and cell proliferation.
| Potential Target Class | Specific Pathway/Target Example | Therapeutic Rationale |
|---|---|---|
| Neurological | Akt-GSK-3β signaling; Acetylcholinesterase (AChE) | Potential for treating cognitive decline and neurodegenerative diseases. researchgate.net |
| Antiviral | Viral polymerases or proteases (e.g., Zika virus NS5) | Broad-spectrum antiviral drug development. vjs.ac.vn |
| Anticancer | Apoptosis pathways (e.g., Caspase activation); Cell cycle regulators | Targeting uncontrolled cell growth in various cancers. medicalresearchjournal.org |
| Anti-inflammatory | NF-κB signaling; COX enzymes | Management of chronic inflammatory diseases. |
Integration of Omics Technologies (e.g., Proteomics, Metabolomics)
To achieve a holistic understanding of the biological effects of this compound, an integration of "omics" technologies is essential. Proteomics and metabolomics can provide an unbiased, system-wide view of the cellular response to the compound, moving beyond single-target hypotheses. mdpi.commdpi.com These technologies are powerful tools for clarifying biosynthetic pathways and identifying novel protein interactions and metabolic shifts induced by saponins. mdpi.comnih.gov
Future research should apply proteomics to identify the direct protein binding partners of this compound, potentially uncovering unexpected mechanisms of action. mdpi.com Concurrently, metabolomics can map the changes in the cellular metabolic landscape following treatment. nih.govresearchgate.net For example, in cancer cells, this could reveal dependencies on specific metabolic pathways that are disrupted by the compound. The combined data from these approaches can generate comprehensive network models of the compound's activity, identify biomarkers of response, and reveal novel therapeutic applications. nih.gov
Development of Targeted Delivery Systems for Enhanced this compound Bioavailability
A significant hurdle for many natural products, including saponins, is their often-poor water solubility and low bioavailability, which limits their therapeutic efficacy. Future research must focus on developing advanced drug delivery systems to overcome these limitations for this compound. Nanotechnology offers a promising solution through the use of nanocarriers like polymeric nanoparticles, liposomes, and solid lipid nanoparticles. mdpi.com
Saponins, due to their amphiphilic nature, are particularly well-suited for incorporation into lipid-based delivery systems and have even been used as natural surfactants in the synthesis of nanoparticles. nih.govtaylorfrancis.com Encapsulating this compound into nanoparticles could enhance its solubility, protect it from premature degradation, and allow for targeted delivery to specific tissues, such as tumors or the liver. mdpi.com For instance, saponin-loaded chitosan or PLGA nanoparticles have shown promise for improving cellular uptake and sustained release. mdpi.com Developing such a targeted delivery system would be a critical step in translating the in vitro activities of this compound into effective in vivo applications.
Sustainable Production and Biotechnological Approaches for this compound
Reliance on direct extraction from wild or cultivated plants is often inefficient and unsustainable for the large-scale production of a specific secondary metabolite like this compound. nih.gov Therefore, a crucial future direction is the development of sustainable biotechnological production platforms. Plant tissue culture, specifically micropropagation from nodal explants of Eclipta alba, has been successfully established, offering a controlled environment for biomass production. iosrjournals.orgbanglajol.infoajbls.comcore.ac.ukresearchgate.net The next step is to optimize these in vitro culture conditions, possibly through the use of elicitors or precursor feeding, to maximize the yield of this compound. researchgate.net
For truly large-scale and sustainable production, metabolic engineering presents a powerful paradigm. nih.govproquest.com This involves identifying the complete biosynthetic pathway of this compound, including the key enzymes like oxidosqualene cyclases, cytochrome P450s, and glycosyltransferases. frontiersin.orgcjnmcpu.com Once these genes are identified, they can be transferred to a heterologous host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), to create a microbial factory for the compound's production. cjnmcpu.com This approach would ensure a consistent, scalable, and environmentally friendly supply of this compound for extensive preclinical and potential clinical development.
Q & A
Q. How can researchers reconcile discrepancies in this compound’s reported solubility across solvents?
- Methodological Answer : Employ the shake-flask method with HPLC quantification under standardized conditions (pH 7.4, 37°C). Compare solubility in co-solvents (DMSO, PEG-400) and use Hansen Solubility Parameters (HSP) to predict optimal formulations. Particle size analysis (dynamic light scattering) ensures consistency .
Methodological Best Practices
- Data Contradiction Analysis : Use funnel plots to detect publication bias and Egger’s regression to assess asymmetry .
- Replicability : Document experimental protocols in Supplementary Information (SI), including raw data and instrument settings .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human cell line use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
